molecular formula C12H8ClN3O B13014564 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B13014564
M. Wt: 245.66 g/mol
InChI Key: GRMVWRPMARDZTR-UHFFFAOYSA-N
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Description

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety at positions [5,4-b], with a chlorine substituent at the 6-position and an aniline group at the 3-position. The oxazole ring contributes electron-withdrawing properties, while the aniline group may act as a directing group in synthetic transformations or enhance binding interactions in biological systems .

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,14H2

InChI Key

GRMVWRPMARDZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Core Construction

  • The synthesis often begins with halogenated pyridine derivatives such as 2-(2-chlorophenyl)pyridine or related precursors that allow for ring closure to form the oxazolo[5,4-b]pyridine system.
  • A preferred approach avoids heavy metal-catalyzed C-C ring formation, instead building the heteroatom-containing aromatic ring via milder conditions to reduce toxicity and metal contamination in the final product.

Nitration and Reduction Steps

  • Nitration of the aromatic ring is typically achieved by treating the halogenated pyridine precursor with inorganic nitric acid salts (e.g., potassium nitrate) in the presence of concentrated sulfuric acid at controlled temperatures.
  • The nitro group is then selectively reduced to an amine using reducing agents such as Tin(II) chloride in ethanol or alternative metal-based reductions (Sn, Zn, Fe in HCl, or catalytic hydrogenation with Ni, Pt, Pd).
  • Sodium hydrosulfite or titanium(III) chloride can also be employed for the reduction of aromatic nitro compounds to anilines, providing flexibility depending on substrate sensitivity.

Formation of the 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

  • The aniline moiety is introduced by coupling the reduced amine intermediate with appropriate electrophilic partners under inert solvent conditions (e.g., tetrahydrofuran) at low temperatures (-10°C to 10°C).
  • The reaction is typically initiated by adding a base such as triethylamine to facilitate nucleophilic substitution or acylation steps.
  • Reaction times range from 10 to 20 hours, followed by solvent evaporation and purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nitration KNO3, conc. H2SO4 - Controlled (e.g., 0-10°C) Variable High Use of inorganic nitrate salts preferred for selectivity
Nitro Reduction SnCl2 in ethanol or Sn/Zn/Fe in HCl Ethanol or aqueous Room temp to reflux Several hours High Selective reduction to aniline; alternative reducing agents available
Coupling to form final 4-chloro-3-(pyridin-2-yl)aniline + electrophile THF -10°C to 10°C 10-20 hours Moderate to high Base (e.g., NEt3) added to initiate reaction; inert atmosphere recommended
Purification Column chromatography or recrystallization DCM, NaHCO3 wash Ambient - - Extraction with weak alkali and organic solvents to remove impurities

Purification and Characterization

  • After synthesis, the crude product is typically purified by suspending in aqueous weak alkali (e.g., sodium bicarbonate) and extracting with organic solvents such as dichloromethane.
  • Further purification is achieved by column chromatography or recrystallization to obtain analytically pure 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline.
  • Characterization includes standard spectroscopic methods (NMR, MS, IR) to confirm the structure and purity.

Research Findings and Improvements

  • Recent patents and literature emphasize the avoidance of heavy metal catalysts in ring formation to improve environmental and safety profiles.
  • Optimization of nitration and reduction steps has led to improved yields and selectivity, with milder conditions reducing side reactions.
  • Alternative solvents such as acetonitrile have been used to shorten reaction times and improve solubility during chlorination and amination steps.
  • The use of sodium hydrosulfite and titanium(III) chloride as reducing agents offers additional routes for selective nitro group reduction, expanding the synthetic toolbox.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
Nitration Aromatic ring nitration using KNO3 and conc. H2SO4 KNO3, conc. H2SO4, low temp High selectivity, well-established Requires careful temperature control
Nitro Reduction Reduction of nitro to amine using SnCl2 or metal/HCl systems SnCl2/EtOH, Zn/HCl, Na2S2O4, TiCl3 Selective, multiple reagent options Some reagents sensitive to moisture
Coupling/Amine Formation Reaction of aniline intermediate with electrophilic partners in THF with base THF, NEt3, low temp (-10 to 10°C) Mild conditions, good yields Long reaction times (10-20 h)
Purification Extraction and chromatography NaHCO3 wash, DCM extraction, column chromatography Effective impurity removal Requires solvent handling

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits significant inhibitory effects on various cancer cell lines. Studies have shown that it can inhibit Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may interact with kinases and phosphatases, altering their activity and influencing cellular pathways associated with disease progression.

Biological Research

Mechanism of Action
The mechanism by which 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exerts its biological effects involves binding to specific molecular targets. This interaction can lead to changes in enzyme activity and modulation of signaling pathways critical for cell proliferation and survival.

Case Studies
Several studies have documented the biological activities of this compound:

  • Study A : In vitro tests demonstrated that the compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis.
  • Study B : The compound showed promise in inhibiting the proliferation of leukemia cells through modulation of CDK activity.

Materials Science

The unique chemical structure of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline allows it to be utilized in the development of advanced materials:

Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. Its presence can improve the performance characteristics of polymers used in various applications, including coatings and composites.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Structure Molecular Weight Biological Activity Key Features Reference
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline Oxazole[5,4-b]pyridine core, Cl at 6-position, aniline at 3-position ~245.66 Not explicitly reported (potential anti-parasitic activity inferred) Electron-withdrawing oxazole, planar structure
CTPM (6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl) Thiazole[5,4-b]pyridine core, Cl at 6-position ~174.61 Induces B. subtilis filamentation Thiazole (sulfur atom enhances lipophilicity)
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Oxazole[4,5-b]pyridine core, variable substituents on anilide Variable Anti-HAT (Human African Trypanosomiasis) QSAR models highlight electron-withdrawing groups critical for activity
4-((6-Chloro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline Pyrrolo[2,3-b]pyridine core, CF₃, Cl, and F substituents 363.66 Undisclosed (likely kinase inhibition) Trifluoromethyl enhances metabolic stability
3-Chloro-4-(pyridin-2-ylmethoxy)aniline Pyridylmethoxy-aniline derivative 234.68 Intermediate (e.g., Neratinib Impurity 41) Pyridylmethoxy group increases solubility

Structural and Electronic Comparisons

  • Core Heterocycle Differences :

    • The oxazole ring in the target compound (vs. thiazole in CTPM) reduces lipophilicity due to oxygen’s lower polarizability compared to sulfur. This may alter membrane permeability and target binding .
    • The pyrrolo[2,3-b]pyridine analog () introduces a fused five-membered ring, increasing steric bulk and enabling π-π stacking interactions absent in oxazole derivatives .
  • Trifluoromethyl and difluoro groups in the pyrrolo-pyridine derivative () improve metabolic stability and bioavailability .
  • Positional Isomerism :

    • The oxazole[5,4-b]pyridine scaffold in the target compound differs from oxazole[4,5-b]pyridine derivatives () in ring substitution patterns, affecting electron distribution and hydrogen-bonding capabilities .

Biological Activity

The compound 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : 245.66 g/mol
  • IUPAC Name : 2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
  • InChI Key : PYYLEBCQWSVPTQ-UHFFFAOYSA-N

The compound features a chloro group on the oxazole ring and an aniline moiety, contributing to its reactivity and biological interactions. Its unique combination of oxazole and pyridine rings is significant for its pharmacological properties.

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Chlorooxazolo[5,4-b]pyridin-2-ylamineLacks an aniline groupSimpler structure without additional functionalization
Thiazolo[4,5-b]pyridinesContains a thiazole ring instead of an oxazoleDifferent heterocyclic framework affecting reactivity
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)anilineSimilar structure with bromine substitutionVariation in halogen may influence biological properties

Research indicates that 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits various biological activities, primarily through interactions with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating their activity.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study investigated the effects of similar compounds on cancer cell lines, revealing that derivatives of oxazole-pyridine structures showed promising cytotoxic effects against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Activity :
    • Research focusing on related compounds demonstrated that oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The proposed mechanism involved disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Another study highlighted the neuroprotective potential of oxazole-containing compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neurons

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